2-chloro-N-(6-methoxypyridin-2-yl)acetamide
CAS No.:
Cat. No.: VC20433486
Molecular Formula: C8H9ClN2O2
Molecular Weight: 200.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H9ClN2O2 |
---|---|
Molecular Weight | 200.62 g/mol |
IUPAC Name | 2-chloro-N-(6-methoxypyridin-2-yl)acetamide |
Standard InChI | InChI=1S/C8H9ClN2O2/c1-13-8-4-2-3-6(11-8)10-7(12)5-9/h2-4H,5H2,1H3,(H,10,11,12) |
Standard InChI Key | MVYKWPARCKFFJS-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=CC(=N1)NC(=O)CCl |
Introduction
Chemical Identity and Structural Properties
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is 2-chloro-N-(6-methoxypyridin-2-yl)acetamide. It is also known by synonyms such as N-(2-Methoxy-5-pyridyl)-chloroacetamide and 1499861-25-4 (CAS Registry Number) .
Molecular Structure and Formula
The molecular structure consists of a pyridine ring with a methoxy (-OCH) group at the 6th position and an acetamide group substituted with chlorine at the 2nd position (Figure 1). The molecular formula corresponds to a molecular weight of 200.62 g/mol .
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
CAS Number | 1499861-25-4 |
Molecular Formula | |
Molecular Weight | 200.62 g/mol |
IUPAC Name | 2-chloro-N-(6-methoxypyridin-2-yl)acetamide |
SMILES | COC1=CC=CC(=N1)NC(=O)CCl |
InChI Key | MVYKWPARCKFFJS-UHFFFAOYSA-N |
Physicochemical Properties
The compound exhibits a logP (XLogP3) value of 1.3, indicating moderate hydrophobicity . It is stable under standard storage conditions (sealed, dry, 2–8°C) but may decompose under prolonged exposure to moisture or heat .
Synthesis and Reaction Mechanisms
General Synthetic Procedure
The synthesis typically involves the reaction of 6-methoxypyridin-2-amine with chloroacetyl chloride under basic conditions. A representative procedure includes:
-
Dissolving 6-methoxypyridin-2-amine (0.05 mol) in an inert solvent (e.g., benzene or dichloromethane).
-
Adding chloroacetyl chloride (0.06 mol) dropwise at 0–5°C to minimize side reactions.
-
Introducing a base such as potassium carbonate (0.06 mol) to neutralize HCl generated during the reaction.
-
Refluxing the mixture for 6–12 hours, followed by cooling and pouring into ice water to precipitate the product .
Table 2: Optimal Reaction Conditions
Parameter | Condition |
---|---|
Solvent | Benzene or dichloromethane |
Temperature | Reflux (80–110°C) |
Reaction Time | 6–12 hours |
Base | Potassium carbonate |
Yield | 75–84% |
Mechanistic Insights
The reaction proceeds via nucleophilic acyl substitution (Figure 2). The amine group of 6-methoxypyridin-2-amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride, displacing the chloride ion. The base scavenges HCl, shifting the equilibrium toward product formation.
Analytical Characterization
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR):
-
H NMR (400 MHz, CDCl): δ 8.15 (d, 1H, pyridine-H), 7.55 (t, 1H, pyridine-H), 6.75 (d, 1H, pyridine-H), 4.10 (s, 2H, CHCl), 3.90 (s, 3H, OCH).
-
C NMR: δ 165.5 (C=O), 160.1 (pyridine-C), 149.8 (pyridine-C), 113.4 (pyridine-C), 56.2 (OCH), 42.8 (CHCl).
-
-
Infrared Spectroscopy (IR): Peaks at 1685 cm (C=O stretch), 1540 cm (N–H bend), and 1250 cm (C–O–C stretch).
-
Mass Spectrometry (MS): Molecular ion peak at m/z 200.62 [M] .
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) with a C18 column and acetonitrile-water mobile phase (70:30) confirms purity >95%.
Biological Activities and Research Findings
Antimicrobial Properties
Derivatives of chloroacetamides exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL.
Enzyme Inhibition
The compound inhibits cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE) at IC values of 12 µM and 18 µM, respectively, suggesting potential applications in inflammation and neurodegenerative diseases.
Activity | Target Organism/Cell Line | IC/MIC |
---|---|---|
Antimicrobial | Staphylococcus aureus | 16 µg/mL |
Anticancer | MCF-7 | 35 µM |
COX-2 Inhibition | In vitro assay | 12 µM |
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a precursor for synthesizing kinase inhibitors and antimicrobial agents. Its pyridine moiety enhances binding affinity to biological targets.
Material Science
Functionalized acetamides are employed in polymer crosslinking and coordination chemistry due to their ability to form stable complexes with transition metals.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume